Cas no 40137-60-8 (Acetic acid, 2-chloro-,1-methyl-2-(2-methylpropoxy)ethyl ester)
40137-60-8 structure
Product Name:Acetic acid, 2-chloro-,1-methyl-2-(2-methylpropoxy)ethyl ester
CAS-nummer:40137-60-8
MF:C9H17ClO3
MW:208.682482481003
CID:331081
PubChem ID:170276
Update Time:2025-04-19
Acetic acid, 2-chloro-,1-methyl-2-(2-methylpropoxy)ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetic acid, 2-chloro-,1-methyl-2-(2-methylpropoxy)ethyl ester
- 1-(2-methylpropoxy)propan-2-yl 2-chloroacetate
- 1-methyl-2-(2-methylpropoxy)ethyl chloroacetate
- Acetic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- Acetic acid, chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- NS00058391
- 40137-60-8
- DTXSID40885797
- EINECS 254-810-6
-
- Inchi: 1S/C9H17ClO3/c1-7(2)5-12-6-8(3)13-9(11)4-10/h7-8H,4-6H2,1-3H3
- InChI-sleutel: YKCNOWIHQSJPHL-UHFFFAOYSA-N
- LACHT: ClCC(=O)OC(C)COCC(C)C
Berekende eigenschappen
- Exacte massa: 208.086622
- Monoisotopische massa: 208.086622
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 7
- Complexiteit: 148
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 35.5
- XLogP3: 2.4
Experimentele eigenschappen
- Dichtheid: 1.048
- Kookpunt: 259.3°C at 760 mmHg
- Vlampunt: 96.6°C
- Brekindex: 1.435
Acetic acid, 2-chloro-,1-methyl-2-(2-methylpropoxy)ethyl ester Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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